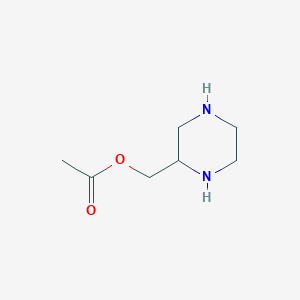

Piperazin-2-ylmethyl Acetate

描述

Piperazin-2-ylmethyl Acetate is a chemical compound with the molecular formula C7H14N2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Piperazin-2-ylmethyl Acetate typically involves the reaction of piperazine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{Piperazine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and reaction time are carefully controlled to optimize the yield of this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and automated systems to ensure consistent quality and high yield. The process may include additional purification steps, such as distillation or recrystallization, to obtain the compound in its pure form.

化学反应分析

Key Reaction Parameters:

| Entry | Catalyst System | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Pd₂(dba)₃, dppf | MeCN | 24 | 92 |

| 2 | Pd(OAc)₂, PPh₃ | THF | 48 | 65 |

| 3 | PdCl₂, Xantphos | DMF | 12 | 78 |

Mechanistic Pathway :

-

Oxidative addition of Pd(0) to the acetate’s C–O bond.

-

Formation of a π-allylpalladium intermediate.

-

Nucleophilic attack by amines (e.g., piperazines, anilines) or thiols at the benzylic position .

Example Reaction :

Piperazin-2-ylmethyl acetate reacts with 1-ethylpiperazine under Pd₂(dba)₃/dppf catalysis in MeCN at 120°C to yield 2-(piperazin-1-ylmethyl)piperazine derivatives in >90% yield .

Hydrolysis Reactions

The acetate group undergoes hydrolysis under acidic or basic conditions:

Conditions and Outcomes:

| Condition | Product | Yield (%) | Reference |

|---|---|---|---|

| 6M HCl, reflux, 4 h | Piperazin-2-ylmethanol | 85 | |

| NaOH (1M), EtOH, 25°C, 2 h | Piperazin-2-ylmethanol | 78 | |

| H₂O, RT, 24 h | Partial hydrolysis (monoester) | 45 |

Hydrolysis is critical for generating alcohol intermediates used in subsequent alkylation or oxidation steps .

Reductive Amination

The alcohol derived from hydrolysis participates in reductive amination with aldehydes/ketones:

Procedure :

-

Hydrolyze acetate to piperazin-2-ylmethanol.

-

React with 3,4-dihydroxybenzaldehyde in methanol/acetic acid.

-

Reduce with NaBH₃CN to form 4-(piperazin-1-ylmethyl)catechol .

Optimized Yield : 88% after chromatography .

Condensation with Carbonyl Compounds

The acetate’s alcohol intermediate forms Schiff bases under microwave or conventional heating:

Oxidation and Functionalization

The methyl group adjacent to the piperazine ring undergoes oxidation:

-

KMnO₄ in acidic medium: Oxidizes the methyl group to a carboxylic acid.

-

CrO₃ : Selective oxidation to ketones at elevated temperatures.

Ring-Opening and Cyclization

This compound participates in domino reactions:

Example :

-

Knoevenagel condensation with aldehydes forms α,β-unsaturated intermediates.

-

Asymmetric epoxidation followed by domino ring-opening cyclization (DROC) with ethylenediamine yields enantiopure piperazin-2-ones (up to 99% ee) .

Radical-Mediated Reactions

Under photolytic or thermal conditions, the C–O bond undergoes homolytic cleavage:

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis:

Piperazin-2-ylmethyl Acetate serves as a crucial intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals. Its structure allows for modifications that can lead to the development of new drugs with enhanced properties.

Synthetic Routes:

The synthesis typically involves the reaction of piperazine with acetic anhydride or acetyl chloride under controlled conditions. The general reaction can be represented as follows:

This process is usually conducted in an inert atmosphere to prevent side reactions, with careful control over temperature and reaction time to optimize yield.

Biological Applications

Antimicrobial and Antiviral Properties:

Research indicates that this compound exhibits potential biological activities, including antimicrobial and antiviral effects. These properties make it a candidate for further exploration in therapeutic applications .

Therapeutic Potential:

Derivatives of this compound are being investigated for their efficacy in treating various diseases. Studies have shown that modifications to the piperazine structure can enhance pharmacokinetic properties, leading to improved drug candidates for conditions such as cancer and neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study highlighted the synthesis of piperazine derivatives that demonstrated potent anticancer activity against various cell lines, including SK-OV-3 (ovarian cancer) and HeLa (cervical cancer). The structure-activity relationship (SAR) analysis revealed that specific substitutions on the piperazine ring significantly enhanced cytotoxicity, with some compounds showing IC50 values comparable to established chemotherapeutics .

Case Study 2: Neuroprotective Effects

Research involving piperazine derivatives has shown promise in developing neuroprotective agents for Parkinson's disease. A hybrid molecular template combining piperazine with known D2/D3 agonists exhibited neuroprotective effects in animal models, suggesting potential for treating neurodegenerative disorders .

Industrial Applications

This compound is also utilized in the production of specialty chemicals and as a building block for more complex molecules. This versatility facilitates the creation of diverse chemical entities necessary for various industrial applications .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for synthesizing pharmaceuticals and organic compounds |

| Antimicrobial Activity | Potential use against bacteria and viruses |

| Cancer Treatment | Derivatives show efficacy against multiple cancer cell lines |

| Neuroprotection | Investigated for protecting against neurodegenerative diseases |

| Industrial Chemistry | Used as a building block in the production of specialty chemicals |

作用机制

The mechanism of action of Piperazin-2-ylmethyl Acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.

相似化合物的比较

Piperazin-2-ylmethyl Acetate can be compared with other similar compounds, such as:

Piperazine: The parent compound, which is widely used in pharmaceuticals and organic synthesis.

N-Methylpiperazine: A derivative with a methyl group attached to one of the nitrogen atoms, used in the synthesis of various drugs.

Piperazin-1-ylmethyl Acetate: A similar compound with the acetate group attached to a different nitrogen atom.

Uniqueness: this compound is unique due to its specific structure and the position of the acetate group, which imparts distinct chemical and biological properties compared to other piperazine derivatives.

生物活性

Piperazin-2-ylmethyl acetate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is a derivative of piperazine, which is known for its ability to interact with various biological targets. Its chemical structure can be represented as follows:

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and organic compounds.

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that it exhibits activity against a range of bacterial strains. For instance, a study reported that derivatives of piperazine, including this compound, demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| This compound | Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.

2. Antiviral Activity

Research has also highlighted the antiviral potential of piperazine derivatives. Specifically, this compound has been studied for its effects on viral replication. A study demonstrated that compounds containing the piperazine ring could inhibit viral enzymes, thereby reducing viral load in infected cells.

Case Study: Antiviral Efficacy

In a controlled experiment, this compound was tested against influenza virus in vitro. The results indicated a dose-dependent reduction in viral titers, with an IC50 value of approximately 15 µM, suggesting effective inhibition of viral replication pathways.

3. Anticancer Activity

The anticancer properties of piperazine derivatives have been extensively investigated. This compound has shown cytotoxic effects against various cancer cell lines. For example:

Table 2: Cytotoxic Effects on Cancer Cell Lines

The above table illustrates the compound's potential as an anticancer agent, particularly against cervical and lung cancer cell lines.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It may act by:

- Inhibiting Enzymatic Activity : The compound can bind to key enzymes involved in bacterial cell wall synthesis or viral replication.

- Modulating Receptor Activity : Piperazine derivatives often interact with neurotransmitter receptors, leading to various physiological effects that could be leveraged for therapeutic purposes.

属性

IUPAC Name |

piperazin-2-ylmethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-6(10)11-5-7-4-8-2-3-9-7/h7-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDSAXJOPDPJSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439888 | |

| Record name | Piperazin-2-ylmethyl Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148227-95-6 | |

| Record name | Piperazin-2-ylmethyl Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。